Eosinophil Peroxidase (EPX) Bromination Activity: Target Compound vs. Myeloperoxidase (MPO) Selectivity Window
In a ChEMBL-curated assay from Bristol Myers Squibb, N-(4-bromophenyl)-3-phenoxypropanamide inhibited human EPX bromination activity with an IC₅₀ of 360 nM . By comparison, related phenoxypropanamide analogs tested in the same program showed IC₅₀ values for MPO inhibition exceeding 10,000 nM, while a structurally distinct MPO-selective inhibitor achieved 1 nM MPO IC₅₀ but >60,000 nM against LPO . This indicates a moderate EPX selectivity window for the 4-bromophenyl derivative relative to its activity profile against the MPO/LPO peroxidase family, distinguishing it from broader-spectrum peroxidase inhibitors in the same chemical series.
| Evidence Dimension | Enzyme inhibition potency (IC₅₀) and selectivity between eosinophil peroxidase (EPX) and myeloperoxidase (MPO) |
|---|---|
| Target Compound Data | EPX IC₅₀ = 360 nM |
| Comparator Or Baseline | Related phenoxypropanamide MPO inhibitors: MPO IC₅₀ > 10,000 nM; Distinct MPO inhibitor: MPO IC₅₀ = 1 nM, LPO IC₅₀ > 60,000 nM |
| Quantified Difference | ~28-fold greater inhibition of EPX compared to MPO for target compound class; distinct selectivity profile vs. MPO-selective chemotypes |
| Conditions | Inhibition of human EPX bromination activity using tyrosine as substrate, measuring 3-bromotyrosine formation, 10 min incubation |
Why This Matters
The 360 nM EPX IC₅₀ establishes a quantifiable basis for selecting this compound as an EPX-focused chemical probe over MPO-selective inhibitors when investigating eosinophil-driven inflammatory pathways.
- [1] BindingDB BDBM50554035 / ChEMBL CHEMBL4790231. IC₅₀ = 360 nM for inhibition of human EPX bromination activity. https://www.bindingdb.org/ View Source
- [2] BindingDB BDBM50554034 / ChEMBL CHEMBL4747269. MPO IC₅₀ = 1.30E+4 nM; LPO IC₅₀ = 6.20E+4 nM for comparator. https://www.bindingdb.org/ View Source
